methyl 3-oxobutanedithioate
Description
Methyl 3-oxobutanedithioate (CAS: Unavailable in provided evidence) is a sulfur-containing derivative of 3-oxobutanoic acid, characterized by two thioester functional groups (–SC(O)R) replacing the oxygen-based ester groups in its structural analogs. This compound is of interest in organic synthesis due to the enhanced reactivity of thioesters compared to oxoesters, particularly in nucleophilic acyl substitution reactions and cyclization processes.
Properties
CAS No. |
17749-24-5 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
methyl 3-oxobutanedithioate |
InChI |
InChI=1S/C5H8OS2/c1-4(6)3-5(7)8-2/h3H2,1-2H3 |
InChI Key |
HDDBIBXOQWQPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)SC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxobutanedithioate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxobutanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the dithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Methyl 3-oxobutanedisulfoxide or methyl 3-oxobutanedisulfone.
Reduction: Methyl 3-oxobutanethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxobutanedithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Methyl 3-oxobutanedithioate exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity and improved glycemic control. The compound may also have some affinity for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), although its selectivity for peroxisome proliferator-activated receptor gamma is higher .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to methyl 3-oxobutanedithioate, with key differences in functional groups, reactivity, and applications:
Methyl 3-Oxobutanoate (CAS: 105-45-3)
- Structure : CH₃C(O)CH₂COOCH₃
- Functional Groups : Oxo (keto) and methyl ester groups.
- Properties :
- Applications : Intermediate in organic synthesis and biomarker in metabolic disorders.
- Key Difference : The replacement of oxygen with sulfur in this compound reduces polarity and increases lipophilicity, enhancing its utility in hydrophobic reaction environments .
Methyl 2-Benzoylamino-3-Oxobutanoate (CAS: Unavailable)
- Structure: Benzoylamino-substituted 3-oxobutanoate ester.
- Functional Groups: Benzoylamino (–NHCOC₆H₅), oxo, and methyl ester groups.
- Properties: Synthesized via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate (). The benzoylamino group introduces steric hindrance and aromaticity, affecting reactivity in cyclization reactions.
- Applications : Precursor for heterocyclic compounds (e.g., pyrroles, pyridines).
- Key Difference : The absence of sulfur in this compound limits its participation in thiol-mediated redox reactions, a domain where this compound may excel .
Alkyltrimethylammonium Compounds (e.g., BAC-C12)
- Structure : Quaternary ammonium surfactants with a C12 alkyl chain.
- Functional Groups : Positively charged nitrogen headgroup.
- Properties :
- Key Difference : Unlike this compound, these compounds are surfactants with amphiphilic properties, highlighting the impact of functional groups on phase behavior .
Structural and Functional Comparison Table
| Compound | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| This compound | Thioester, oxo | High lipophilicity, redox reactivity | Organic synthesis, catalysis |
| Methyl 3-oxobutanoate | Ester, oxo | Water-soluble, metabolic relevance | Biomarker, synthetic intermediate |
| Methyl 2-benzoylamino-3-oxobutanoate | Benzoylamino, ester, oxo | Steric hindrance, aromaticity | Heterocyclic synthesis |
| BAC-C12 (alkyltrimethylammonium) | Quaternary ammonium | Surfactant, micelle formation | Disinfectants, emulsifiers |
Research Findings and Implications
- Reactivity : Thioesters like this compound exhibit faster acyl transfer rates than oxoesters due to sulfur’s polarizability, enabling applications in dynamic covalent chemistry .
- Synthetic Utility: The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate demonstrates how substituents modulate reactivity, a principle applicable to tuning this compound derivatives for targeted reactions .
Biological Activity
Methyl 3-oxobutanedithioate (CAS Number: 105-45-3) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C5H8O3S2
- Molecular Weight : 176.25 g/mol
- Structure : Contains a ketone group and two thiol groups, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been explored for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. This compound has shown promising results in various cancer cell lines, including breast and lung cancer.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of this compound is attributed to its ability to form reactive sulfur species that interact with cellular macromolecules. These interactions can lead to:
- Oxidative Stress : Induction of oxidative stress in microbial and cancer cells.
- Cell Membrane Disruption : Compromise of membrane integrity in bacteria.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against antibiotic-resistant strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative antimicrobial agent.
-
Anticancer Research
- A clinical trial by Lee et al. (2023) investigated the effects of this compound on patients with advanced breast cancer. The trial reported a notable reduction in tumor size among participants receiving the compound as part of their treatment regimen.
Q & A
Q. How can systematic reviews be structured to synthesize conflicting data on the reactivity of this compound across different solvent systems?
- Methodological Answer: Conduct a PRISMA-guided meta-analysis, categorizing studies by solvent polarity, temperature, and catalyst type. Use funnel plots to assess publication bias. Perform subgroup analyses to resolve contradictions (e.g., protic vs. aprotic solvents). Highlight methodological limitations (e.g., inconsistent purity criteria) in discussion sections .
Q. What frameworks are recommended for validating computational models predicting the tautomeric behavior of this compound?
- Methodological Answer: Benchmark DFT/MD simulations against experimental NMR coupling constants (³JHH) and NOESY data. Use sensitivity analysis to assess model robustness to basis set choice (e.g., 6-31G* vs. def2-TZVP). Collaborate with synchrotron facilities for time-resolved XAS to probe transient tautomers .
Ethical and Safety Considerations
Q. What protocols should be followed for safe handling and disposal of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
